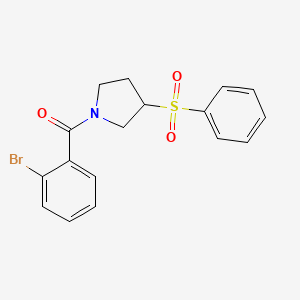

3-(BENZENESULFONYL)-1-(2-BROMOBENZOYL)PYRROLIDINE

Description

Propriétés

IUPAC Name |

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(2-bromophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO3S/c18-16-9-5-4-8-15(16)17(20)19-11-10-14(12-19)23(21,22)13-6-2-1-3-7-13/h1-9,14H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNXGNZKFDUMGCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-1-(2-BROMOBENZOYL)PYRROLIDINE typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the pyrrolidine ring in the presence of a base.

Attachment of the Bromophenyl Group: The final step involves the coupling of the bromophenyl group to the pyrrolidine ring, often through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 3-(BENZENESULFONYL)-1-(2-BROMOBENZOYL)PYRROLIDINE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(BENZENESULFONYL)-1-(2-BROMOBENZOYL)PYRROLIDINE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various halides are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

3-(BENZENESULFONYL)-1-(2-BROMOBENZOYL)PYRROLIDINE has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 3-(BENZENESULFONYL)-1-(2-BROMOBENZOYL)PYRROLIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(BENZENESULFONYL)-1-(2-BROMOBENZOYL)PYRROLIDINE: shares similarities with other sulfonyl-substituted pyrrolidines and bromophenyl compounds.

Phenylsulfonyl-substituted pyrrolidines: These compounds have similar structural features and may exhibit comparable chemical reactivity and biological activity.

Bromophenyl compounds: Compounds with bromophenyl groups often share similar physical and chemical properties, such as reactivity in substitution reactions.

Uniqueness

What sets 3-(BENZENESULFONYL)-1-(2-BROMOBENZOYL)PYRROLIDINE apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Activité Biologique

3-(Benzenesulfonyl)-1-(2-bromobenzoyl)pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms of action, and relevant case studies associated with this compound, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a pyrrolidine ring substituted with both a benzenesulfonyl group and a 2-bromobenzoyl moiety. The molecular formula is .

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, related pyrazole-sulfonamide derivatives demonstrated notable activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) for these compounds ranged from 31.25 to 250 µg/mL, suggesting that 3-(benzenesulfonyl)-1-(2-bromobenzoyl)pyrrolidine may also possess similar antimicrobial efficacy.

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 3a | S. aureus | 62.5 |

| 4f | Candida albicans | 62.5 |

| 4g | E. coli | 125 |

Enzyme Inhibition

The sulfonamide group in the compound is known for its enzyme inhibition properties. Studies have shown that derivatives can inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes . This suggests that the target compound may exhibit similar inhibitory effects, potentially providing therapeutic benefits in conditions like Alzheimer's disease or urinary tract infections.

The mechanism of action for compounds like 3-(benzenesulfonyl)-1-(2-bromobenzoyl)pyrrolidine typically involves interaction with specific biological targets:

- Enzyme Binding : The sulfonamide moiety can mimic natural substrates, allowing it to bind to active sites on enzymes and inhibit their function.

- Receptor Modulation : The bromobenzoyl group may interact with neurotransmitter receptors, influencing signaling pathways relevant to neurological disorders.

Case Studies

In a study involving similar pyrrolidine derivatives, researchers synthesized a series of compounds and evaluated their biological activities through in vitro assays. The results indicated that certain derivatives exhibited strong antimicrobial and antioxidant activities, suggesting that modifications to the pyrrolidine structure could enhance biological efficacy .

Another investigation focused on the docking studies of sulfonamide-containing compounds against SARS-CoV-2 proteins, revealing potential antiviral activity that warrants further exploration .

Q & A

Q. Methodological Solutions :

- Use orthogonal protecting groups (e.g., tert-butoxycarbonyl for amines) to control reactivity .

- Employ coupling agents like EDCI/HOBt for selective acylation .

- Purify via reverse-phase HPLC or silica gel chromatography, monitored by TLC and LC-MS .

Which analytical techniques are critical for characterizing 3-(benzenesulfonyl)-1-(2-bromobenzoyl)pyrrolidine?

Basic Research Question

Robust characterization requires:

- NMR Spectroscopy : H and C NMR to confirm regiochemistry and purity. Aromatic protons (6.5–8.5 ppm) and sulfonyl group signals (~3.5 ppm for pyrrolidine CH) are diagnostic .

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ ion) .

- X-ray Crystallography : For unambiguous structural determination if crystals are obtainable .

Data Interpretation Tip : Compare spectral data with analogs like 2-bromo-N-(benzenesulfonyl)pyrrolidine, which shows distinct pyrrolidine ring proton splitting .

How do structural motifs (benzenesulfonyl and 2-bromobenzoyl) influence the compound's reactivity and biological activity?

Advanced Research Question

- Benzenesulfonyl Group : Enhances metabolic stability by resisting enzymatic cleavage. It also increases solubility via polar interactions .

- 2-Bromobenzoyl Group : The bromine atom acts as a hydrogen-bond acceptor, potentially improving target binding. It may also confer halogen-bonding interactions in enzyme active sites .

Q. Structure-Activity Relationship (SAR) Table :

| Compound Analog | Key Structural Features | Reported Activity |

|---|---|---|

| 2-Bromo-N-(benzenesulfonyl)pyrrolidine | Bromo + sulfonyl on pyrrolidine | Inhibitory activity |

| 1-Benzyl-3-bromo-1H-pyrrole | Bromo + benzyl on pyrrole | Anticancer potential |

| 4-Benzenesulfonyl-2-methylpyridine | Sulfonyl + pyridine | Antimicrobial |

How can computational methods (e.g., DFT) predict the electronic properties of 3-(benzenesulfonyl)-1-(2-bromobenzoyl)pyrrolidine?

Advanced Research Question

Density Functional Theory (DFT) calculations can:

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions.

- Predict bond dissociation energies (e.g., C-Br bond stability under reaction conditions) .

- Simulate interaction energies with biological targets (e.g., enzymes or receptors).

Q. Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

Validate with experimental data (e.g., NMR chemical shifts).

How should researchers resolve contradictions in reported biological activities of sulfonylated pyrrolidine derivatives?

Advanced Research Question

Discrepancies often arise from:

- Assay Variability : Differences in cell lines or enzymatic protocols.

- Purity Issues : Byproducts (e.g., unreacted bromobenzoyl chloride) may skew results.

Q. Methodological Recommendations :

- Standardize assays using validated cell lines (e.g., HEK293 for cytotoxicity) and controls.

- Confirm compound purity (>95%) via HPLC and HRMS before testing .

- Use dose-response curves to distinguish specific activity from nonspecific effects .

What strategies optimize the yield of 3-(benzenesulfonyl)-1-(2-bromobenzoyl)pyrrolidine in multi-step syntheses?

Advanced Research Question

- Stepwise Coupling : React pyrrolidine with benzenesulfonyl chloride first, followed by 2-bromobenzoylation to avoid side reactions .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield (e.g., 30% → 60% in 2 hours) .

- In Situ Quenching : Neutralize acidic byproducts (e.g., HCl) with weak bases (NaHCO) to prevent decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.